molecular formula C23H26O8 B157882 17-Hydroxywortmannin CAS No. 58053-83-1

17-Hydroxywortmannin

Numéro de catalogue B157882
Numéro CAS: 58053-83-1
Poids moléculaire: 430.4 g/mol
Clé InChI: XLJORQYAOTYVQS-OGCOKEDGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

17-Hydroxywortmannin is a derivative of wortmannin, a steroid metabolite of the fungi Penicillium funiculosum . It has been identified as a drug that resensitizes TRAIL-resistant cancer cells . It corrects the deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death .


Synthesis Analysis

The synthesis of 17-Hydroxywortmannin involves several steps. For instance, 17-Hydroxywortmannin (129 mg, 0.3 mmol) is dissolved in 5 ml methylene chloride and stirred at room temperature under a nitrogen atmosphere .


Molecular Structure Analysis

The 17-Hydroxywortmannin molecule contains a total of 98 bond(s). There are 47 non-H bond(s), 6 multiple bond(s), 13 rotatable bond(s), 6 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered .


Chemical Reactions Analysis

17-Hydroxywortmannin is an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity . It has been found to correct the deficiency of caspase-8 in drug-resistant cells .


Physical And Chemical Properties Analysis

17-Hydroxywortmannin has a density of 1.4±0.1 g/cm3, a boiling point of 615.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .

Applications De Recherche Scientifique

1. Cancer Research: Restoring TRAIL’s Response

  • Application : 17-Hydroxy Wortmannin (17-HW) is used to restore TRAIL’s response in TRAIL-resistant colon cancer cells .
  • Method : The deficiency of caspase-8 in drug-resistant cells along with defects in apoptotic cell death was corrected by 17-HW, an inhibitor of PIK3C3-beclin 1 (BECN1) complex and autophagy activity .
  • Results : The study found that BECN1 significantly increased in the TRAIL-resistant cells, resulting in increased autophagosome formation and enhanced autophagy flux . Inhibition of BECN1 restored the caspase-8 level and TRAIL’s apoptotic response in the resistant colon cancer cells .

2. Cancer Research: Inhibiting PI3K Signaling

  • Application : PWT-458, a novel pegylated-17-hydroxywortmannin, inhibits phosphatidylinositol 3-kinase (PI3K) signaling and suppresses growth of solid tumors .
  • Method : Upon in vivo cleavage of its poly(ethyleneglycol) (PEG), PWT-458 releases its active moiety 17-hydroxywortmannin (17-HWT), the most potent inhibitor in its class .
  • Results : A single intravenous injection of PWT-458 rapidly inhibited PI3K signaling, as measured by a complete loss of AKT (Ser-473) phosphorylation in xenograft tumors grown in nude mice .

3. Signal Transduction in Response to Thrombin

  • Application : 17-Hydroxywortmannin is used in signal transduction in response to thrombin in human platelets .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

4. Inhibiting PI3K Signaling

  • Application : PWT-458, a novel pegylated-17-hydroxywortmannin, inhibits phosphatidylinositol 3-kinase (PI3K) signaling and suppresses growth of solid tumors .
  • Method : Upon in vivo cleavage of its poly(ethyleneglycol) (PEG), PWT-458 releases its active moiety 17-hydroxywortmannin (17-HWT), the most potent inhibitor in its class .
  • Results : A single intravenous injection of PWT-458 rapidly inhibited PI3K signaling, as measured by a complete loss of AKT (Ser-473) phosphorylation in xenograft tumors grown in nude mice .

5. Synthesis and Structure-Activity Relationships

  • Application : The synthesis and structure-activity relationships of ring-opened 17-hydroxywortmannins are studied .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

6. Enhancing Anticancer Efficacy

  • Application : PWT-458, a novel pegylated-17-hydroxywortmannin, is used in combination with other treatments to enhance anticancer efficacy .
  • Method : PWT-458 is used in combination with suboptimal doses of paclitaxel against A549 and U87MG tumors, and with an mTOR inhibitor, Pegylated-Rapamycin (Peg-Rapa), resulting in enhanced antitumor efficacy in U87MG . Finally, PWT-458 in combination with interferon-α (Intron-A) caused a dramatic regression of RCC A498, which was not achieved by either agent alone .
  • Results : These studies identify PWT-458 as an effective anticancer agent and provide strong proof-of-principle for targeting the PI3K pathway as a novel anticancer therapy .

7. Improved Properties and Anticancer Efficacy

  • Application : Pegylation of wortmannin and 17-hydroxywortmannin gives rise to conjugates with improved properties, including a higher therapeutic index .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

For safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of 17-Hydroxywortmannin .

Orientations Futures

The future direction of 17-Hydroxywortmannin research is promising. It has been suggested that a combination of TRAIL with a PIK3C3-BECN1 inhibitor, such as 17-Hydroxywortmannin, could be a promising therapeutic approach for the treatment of colon cancer .

Propriétés

IUPAC Name

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJORQYAOTYVQS-OGCOKEDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxywortmannin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxywortmannin
Reactant of Route 2
Reactant of Route 2
17-Hydroxywortmannin
Reactant of Route 3
17-Hydroxywortmannin
Reactant of Route 4
Reactant of Route 4
17-Hydroxywortmannin
Reactant of Route 5
Reactant of Route 5
17-Hydroxywortmannin
Reactant of Route 6
17-Hydroxywortmannin

Citations

For This Compound
183
Citations
K Yu, J Lucas, T Zhu, A Zask, C Gaydos… - Cancer biology & …, 2005 - Taylor & Francis
… PWT-458, pegylated-17-hydroxywortmannin, is a novel and highly potent inhibitor of PI3K in … ), PWT-458 releases its active moiety 17-hydroxywortmannin (17-HWT), the most potent …
Number of citations: 91 www.tandfonline.com
T Zhu, J Gu, K Yu, J Lucas, P Cai, R Tsao… - Journal of medicinal …, 2006 - ACS Publications
… Pegylation of wortmannin and 17-hydroxywortmannin gives rise to conjugates with improved properties, including a higher therapeutic index. Pegylated 17-hydroxywortmannin (8, PWT-…
Number of citations: 50 pubs.acs.org
S Dai, S Yang, X Hu, W Sun, G Tawa, W Zhu… - Molecular cancer …, 2019 - AACR
… We identified 17-hydroxywortmannin (17-HW) as a drug that resensitized TRAIL-resistant cancer cells. Further studies revealed an increased BECN1 protein level accompanied by a …
Number of citations: 5 aacrjournals.org
A Zask, J Kaplan, L Toral-Barza… - Journal of medicinal …, 2008 - ACS Publications
… In summary, ring opening of 17-hydroxywortmannin (2) with secondary amines leads to … These findings show that ring-opened 17-hydroxywortmannin analogues have exciting …
Number of citations: 40 pubs.acs.org
M Kocher, KJ Clemetson - FEBS letters, 1991 - Elsevier
… The effect of the platelet inhibitor 17-hydroxywortmannin (HWT) on these protein kinases was investigated in intact platelets and in vitro. HWT inhibits the increase in activity of these …
Number of citations: 4 www.sciencedirect.com
KJ Clemetson, M Kocher, V von Tscharner - Mechanisms of Platelet …, 1993 - Springer
Although the importance of protein kinases in platelet activation, particularly protein kinase C (PKC), is well established there remain many problems regarding the various …
Number of citations: 1 link.springer.com
M Thelen, P Peveri, P Kernen… - The FASEB …, 1988 - Wiley Online Library
… In addition, the respiratory burst elicited by either stimulus was inhibited by 17‐hydroxywortmannin and staurosporine. Two conclusions are drawn from these results: 1) neutrophil …
Number of citations: 395 faseb.onlinelibrary.wiley.com
JL Giner, KA Kehbein, JA Cook, MC Smith… - Bioorganic & medicinal …, 2006 - Elsevier
… The esterification of 11-deacetylwortmannin, 17-hydroxywortmannin, and demethoxyviridin with the fluorescent carboxylic acids NBD-sarcosine and 7-dimethylaminocoumarin-4-acetic …
Number of citations: 18 www.sciencedirect.com
MU Ehrengruber, DA Deranleau… - Journal of …, 1996 - journals.biologists.com
… Relative changes in 90 scattering (top) and extinction (bottom) of cells pretreated with 1 μmol l−1 17-hydroxywortmannin (HWT) (for 10 min) and stimulated with 10 nmol l−1N-formyl-Met…
Number of citations: 91 journals.biologists.com
MP Wymann, P Kernen, DA Deranleau… - Journal of Biological …, 1989 - Elsevier
… No burst oscillationc~ were observed at high agonist concentrations (50-1100 nM) unless the fungal metabolite 17-hydroxywortmannin was added prior to stimulation. In the absence of …
Number of citations: 76 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.